molecular formula C12H16BNO2S B12971145 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile

Cat. No.: B12971145
M. Wt: 249.14 g/mol
InChI Key: GEQGVIATGJKVQW-UHFFFAOYSA-N
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Description

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a boronic ester group. It is commonly used in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The boronic ester group can participate in various substitution reactions, including the Suzuki-Miyaura cross-coupling reaction, where it reacts with halogenated compounds to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-substituted thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the halogenated compound used.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, boronic esters like this compound are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine: The compound’s ability to participate in cross-coupling reactions makes it useful in the synthesis of drug molecules. It can be used to introduce functional groups that enhance the pharmacological properties of drug candidates.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the boron-bound group to a halogenated compound. This results in the formation of a new carbon-carbon bond, a key step in many synthetic pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile lies in its combination of a thiophene ring, a cyano group, and a boronic ester group. This combination provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C12H16BNO2S

Molecular Weight

249.14 g/mol

IUPAC Name

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C12H16BNO2S/c1-8-10(6-9(7-14)17-8)13-15-11(2,3)12(4,5)16-13/h6H,1-5H3

InChI Key

GEQGVIATGJKVQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C#N)C

Origin of Product

United States

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